molecular formula C10H13ClFN B1440785 3-[(3-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203685-01-1

3-[(3-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No. B1440785
M. Wt: 201.67 g/mol
InChI Key: SNRJMZFBHSJXTM-UHFFFAOYSA-N
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Description

“3-[(3-Fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1203685-01-1 . It has a molecular weight of 201.67 .


Molecular Structure Analysis

The InChI code for “3-[(3-Fluorophenyl)methyl]azetidine hydrochloride” is 1S/C10H12FN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.67 .

Scientific Research Applications

Antibacterial Agents

Azetidine derivatives, specifically 7-azetidinylquinolones, have been synthesized and studied for their antibacterial properties. The structure-activity relationships of these compounds were explored, revealing that the stereochemistry of the azetidine moiety significantly influences their antibacterial activity. For instance, compounds with the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety showed superior antibacterial activity. These studies suggest that azetidine derivatives can serve as potent antibacterial agents with a broad spectrum of activity, especially against Gram-positive organisms (Frigola et al., 1994) (Frigola et al., 1995).

Neurokinin-1 Receptor Antagonists

In the context of neurokinin-1 receptor antagonism, azetidine derivatives have been developed for potential use in treating conditions like emesis and depression. For example, 1-(5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active antagonist with promising preclinical test results. This indicates the therapeutic potential of azetidine-containing compounds in modulating neurokinin-1 receptors (Harrison et al., 2001).

Organic Synthesis

Azetidine compounds also play a crucial role as intermediates in organic synthesis. They have been utilized in the synthesis of various therapeutically and chemically important molecules. For example, Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant activity, showcasing the versatility of azetidine derivatives in medicinal chemistry (Nagavolu et al., 2017).

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRJMZFBHSJXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorophenyl)methyl]azetidine hydrochloride

CAS RN

1203685-01-1
Record name 3-[(3-fluorophenyl)methyl]azetidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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